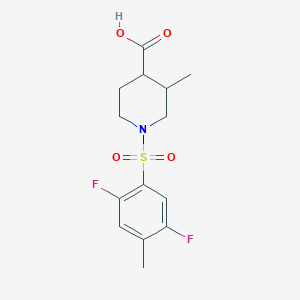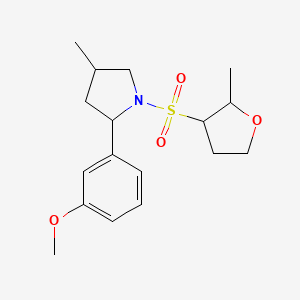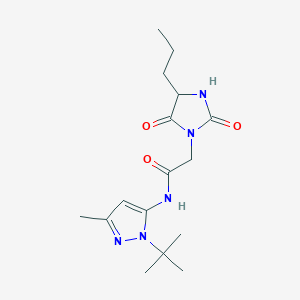![molecular formula C15H18N4O4S B6974760 3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid](/img/structure/B6974760.png)
3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Sulfonation: The sulfamoyl group is added through a sulfonation reaction using chlorosulfonic acid.
Coupling with Benzoic Acid: The final step involves coupling the pyrimidine derivative with 4-ethylbenzoic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Dimethylamine for nucleophilic substitution, chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the pyrimidine ring or benzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用機序
The mechanism of action of 3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The sulfamoyl group may inhibit enzymatic activity by mimicking the transition state of enzyme-substrate complexes. The benzoic acid moiety can enhance the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- **2-(Dimethylamino)pyrimidin-5-yl]acrylic acid
- **4-ethylbenzoic acid
- **Sulfanilamide derivatives
Uniqueness
3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, while the sulfamoyl group provides potential inhibitory effects on enzymes.
特性
IUPAC Name |
3-[[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-4-10-5-6-11(14(20)21)7-13(10)24(22,23)18-12-8-16-15(17-9-12)19(2)3/h5-9,18H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXLKJKWNCPPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CN=C(N=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B6974679.png)
![3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6974682.png)
![1-[1-(4-Chloro-2-fluorophenyl)sulfonyl-4-methylpiperidin-2-yl]ethanol](/img/structure/B6974685.png)

![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol](/img/structure/B6974692.png)
![3-cyclopropyl-N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6974700.png)
![N-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropane-1-sulfonamide](/img/structure/B6974713.png)
![(1S)-1-[3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylethanamine](/img/structure/B6974720.png)
![(1S,2R,4R)-6',6'-dimethyl-N-(2,2,2-trifluoroethyl)spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-sulfonamide](/img/structure/B6974731.png)
![(1S)-N,N-dimethyl-1-[3-[3-(piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B6974741.png)

![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B6974749.png)
![5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B6974767.png)
